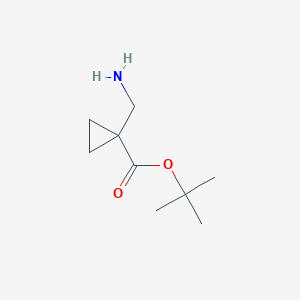

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate

Overview

Description

“tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate” is an organic compound with the CAS Number: 1263378-20-6 . It has a molecular weight of 213.32 . The compound appears as a light yellow liquid .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate” is C12H23NO2 . The InChI Code is 1S/C12H23NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3 .

Physical And Chemical Properties Analysis

“tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate” is a light yellow liquid . It has a molecular weight of 213.32 . The InChI Code is 1S/C12H23NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3 .

Scientific Research Applications

Organic Synthesis and Catalysis

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. It is instrumental in the synthesis of complex molecules due to its reactivity and the ability to introduce tertiary butyl groups into carbon frameworks. For example, its derivatives have been used in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids, showcasing a method for incorporating tertiary alkyl groups into carbon frameworks with potential applications in pharmaceuticals and agrochemicals synthesis (Sebastian Keess & M. Oestreich, 2017).

Asymmetric Synthesis

The compound has facilitated asymmetric synthesis, such as in the creation of (+)-pseudococaine via ring-closing iodoamination, indicating its utility in producing bioactive molecules with defined stereochemistry (E. Brock et al., 2012). This aspect is crucial for the development of new drugs, where the stereochemistry of the active ingredients can significantly affect their pharmacological properties.

Material Science and Sensory Applications

Research has shown that tert-butyl carbazole derivatives can form strong blue emissive nanofibers capable of detecting volatile acid vapors. This application demonstrates the material science potential of tert-butyl derivatives in creating chemosensors and fluorescent materials for environmental monitoring and diagnostics (Jiabao Sun et al., 2015).

NMR Studies and Ligand Binding

The tert-butyl group has been exploited as an NMR tag in high-molecular-weight systems for studying protein-ligand interactions. This application underscores its value in biochemical research, enabling the detailed study of complex biological systems and facilitating drug discovery processes (Wan-Na Chen et al., 2015).

Environmental Science

In environmental science, tert-butyl phenylazocarboxylates, related to tert-butyl 1-(aminomethyl)cyclohexanecarboxylate, have been used as building blocks for synthesizing compounds that can undergo nucleophilic substitutions and radical reactions. This research highlights the potential environmental applications, such as in the synthesis of organic compounds with reduced environmental impact (Hannelore Jasch et al., 2012).

properties

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWILIYBQWXPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)

![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)

![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)